molecular formula C26H24O6P2 B11630137 (2-{2-[2-(Diphenylphosphoryl)phenoxy]ethoxy}phenyl)phosphonic acid

(2-{2-[2-(Diphenylphosphoryl)phenoxy]ethoxy}phenyl)phosphonic acid

Cat. No.: B11630137
M. Wt: 494.4 g/mol
InChI Key: JKDYOJYYDXACOA-UHFFFAOYSA-N
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Description

(2-{2-[2-(Diphenylphosphoryl)phenoxy]ethoxy}phenyl)phosphonic acid is a complex organic compound with significant potential in various scientific fields. This compound features a phosphonic acid group attached to a phenyl ring, which is further connected to a diphenylphosphoryl group through an ethoxy linkage. The unique structure of this compound allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-{2-[2-(Diphenylphosphoryl)phenoxy]ethoxy}phenyl)phosphonic acid typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of diphenylphosphoryl chloride with a phenol derivative to form a diphenylphosphoryl phenol intermediate. This intermediate is then reacted with an ethylene oxide derivative to introduce the ethoxy linkage. Finally, the resulting compound is treated with a phosphonic acid derivative to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(2-{2-[2-(Diphenylphosphoryl)phenoxy]ethoxy}phenyl)phosphonic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into hydroquinones or other reduced forms.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the phenyl ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium dichromate, chromium trioxide, and Fremy’s salt.

    Reduction: Reducing agents such as sodium borohydride and tin(II) chloride are often used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents like halogens, nitrating agents, and sulfonating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce hydroquinones. Substitution reactions can introduce various functional groups onto the phenyl ring, leading to a wide range of derivatives.

Scientific Research Applications

(2-{2-[2-(Diphenylphosphoryl)phenoxy]ethoxy}phenyl)phosphonic acid has numerous applications in scientific research:

    Chemistry: The compound is used as a reagent in organic synthesis and as a ligand in coordination chemistry.

    Biology: It is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Research explores its potential as a therapeutic agent, particularly in targeting specific molecular pathways.

    Industry: The compound is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (2-{2-[2-(Diphenylphosphoryl)phenoxy]ethoxy}phenyl)phosphonic acid involves its interaction with specific molecular targets. The phosphonic acid group can form strong interactions with metal ions and enzyme active sites, potentially inhibiting enzyme activity. Additionally, the diphenylphosphoryl group can participate in various binding interactions, influencing the compound’s overall biological activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (2-{2-[2-(Diphenylphosphoryl)phenoxy]ethoxy}phenyl)phosphonic acid: Unique due to its specific combination of functional groups and structural features.

    Diphenylphosphoryl phenol: Lacks the phosphonic acid group, resulting in different chemical properties and reactivity.

    Phenylphosphonic acid: Simpler structure with only a phosphonic acid group attached to a phenyl ring.

Uniqueness

This compound stands out due to its combination of a diphenylphosphoryl group and a phosphonic acid group, connected through an ethoxy linkage. This unique structure allows it to participate in a wide range of chemical reactions and makes it a valuable compound for various scientific applications.

Properties

Molecular Formula

C26H24O6P2

Molecular Weight

494.4 g/mol

IUPAC Name

[2-[2-(2-diphenylphosphorylphenoxy)ethoxy]phenyl]phosphonic acid

InChI

InChI=1S/C26H24O6P2/c27-33(21-11-3-1-4-12-21,22-13-5-2-6-14-22)25-17-9-7-15-23(25)31-19-20-32-24-16-8-10-18-26(24)34(28,29)30/h1-18H,19-20H2,(H2,28,29,30)

InChI Key

JKDYOJYYDXACOA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)P(=O)(C2=CC=CC=C2)C3=CC=CC=C3OCCOC4=CC=CC=C4P(=O)(O)O

Origin of Product

United States

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